2-Aminooctadecane-1,3,4-triol

GPR120 agonism type II diabetes incretin secretion

Researchers requiring a selective GPR120 positive control or skin-identical sphingoid base often face cross-reactivity with other free fatty acid receptors when using fatty acid-based ligands. Phytosphingosine solves this by activating only GPR120 among FFAR1-FFAR4. - Clean pharmacology: IC50 33.4 μM at GPR120, potency equivalent to α-linolenic acid, with no off-target FFAR activation. - Pathway-selective lipidomics: at 10 μM, expands phytoceramide pools without elevating ceramide or dihydroceramide levels. - Skin-identical scaffold: structurally identical to the endogenous antimicrobial lipid of human stratum corneum, ideal for barrier-repair and microbiome-friendly formulation research.

Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
CAS No. 13552-11-9
Cat. No. B077013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooctadecane-1,3,4-triol
CAS13552-11-9
Molecular FormulaC18H39NO3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3
InChIKeyAERBNCYCJBRYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytosphingosine: C18 Trihydroxy Sphingoid Base


2-Aminooctadecane-1,3,4-triol, universally referred to as phytosphingosine (PHS), is a long-chain sphingoid base characterized by an 18-carbon saturated backbone bearing hydroxyl groups at positions C1, C3, and C4 and an amine at C2 [1]. It constitutes the structural backbone of phytoceramides and complex sphingolipids found in plants, fungi, yeast, and mammalian tissues, and represents approximately 30% of the total ceramide content of human stratum corneum [2]. Unlike sphingosine (trans-4-sphingenine), PHS lacks the C4–C5 trans double bond and instead possesses a C4 hydroxyl group, a seemingly subtle modification that profoundly alters hydrogen-bonding capacity, lipid phase behavior, and biological target engagement [3].

Phytosphingosine vs. Sphingosine and Dihydrosphingosine


Sphingoid bases are not functionally interchangeable despite sharing a common 2-amino-1,3-diol core. The additional C4 hydroxyl group of phytosphingosine creates a distinct hydrogen-bonding network that alters lipid packing in ceramide-containing bilayers [1]. Head-to-head lipidomic studies demonstrate that exogenous phytosphingosine selectively expands phytoceramide pools without elevating ceramide or dihydroceramide levels, whereas sphinganine and sphingosine produce divergent, overlapping sphingolipidome signatures [2]. Furthermore, phytosphingosine is the only sphingoid base among the three skin-resident species that activates the G-protein-coupled receptor GPR120, a target for metabolic syndrome and type II diabetes, with potency comparable to the natural ligand α-linolenic acid [3]. Substituting phytosphingosine with sphingosine, dihydrosphingosine, or a non-hydroxylated LCB therefore yields a fundamentally different biological outcome—not simply a potency shift but a distinct target-engagement and metabolic profile.

Phytosphingosine: Head-to-Head Evidence


GPR120 Activation: Equipotent to α-Linolenic Acid

In a TGFα-shedding assay using HEK293 cells overexpressing GPR120, phytosphingosine activated GPR120 with an IC50 of 33.4 μM, which is statistically indistinguishable from the endogenous ligand α-linolenic acid (IC50 = 31.0 μM) and superior to the widely used synthetic agonist GW9508 (IC50 = 41.7 μM). Neither sphingosine nor dihydrosphingosine showed GPR120 activation at comparable concentrations [1]. This positions phytosphingosine as a structurally distinct, carboxylate-free GPR120 agonist suitable for probing GPR120 pharmacology without confounding free fatty acid receptor cross-reactivity.

GPR120 agonism type II diabetes incretin secretion

Keratinocyte Phytoceramide Selectivity

Normal human keratinocytes treated with 10 μM phytosphingosine for 6 days underwent lipidomic analysis by ESI-MS/MS. Phytosphingosine treatment markedly increased phytoceramide species (d18:0/16:0 through d18:0/26:0) without elevating ceramide or dihydroceramide pools. In contrast, sphingosine treatment increased both ceramide and phytoceramide pools, while sphinganine treatment increased all major ceramide species, particularly very-long-chain ceramides. Transcriptomic analysis confirmed that phytosphingosine upregulates a distinct gene set associated with late keratinocyte differentiation [1].

keratinocyte differentiation lipidomics epidermal barrier

Skin Pathogen Antibacterial Activity

Fischer et al. (2012) determined MBCs against 11 bacterial species. d-Sphingosine (MBC range 0.3–19.6 μg/mL), dihydrosphingosine (0.6–39.1 μg/mL), and phytosphingosine (3.3–62.5 μg/mL) were active against all bacteria except S. marcescens and P. aeruginosa (MBC > 500 μg/mL). While phytosphingosine shows higher MBC values (lower antibacterial potency) than d-sphingosine across the panel, the key procurement-relevant distinction is spectrum: phytosphingosine is the only sphingoid base among the three that is structurally identical to the endogenous stratum corneum component, making it uniquely qualified for skin-identical antimicrobial applications [1]. The absolute MBC values confirm bactericidal activity at physiologically achievable skin-surface concentrations.

antimicrobial lipids minimum bactericidal concentration skin innate immunity

Plant Pathogen Growth Inhibition

Glenz et al. (2022) tested phytosphingosine against three plant-pathogenic bacteria (Pseudomonas syringae pv. tomato, Agrobacterium tumefaciens, Rhizobium radiobacter) and found that 15.9 μg/mL (50 μM) achieved >95% killing of all three species. Among four plant-interacting fungi, Sclerotinia sclerotiorum was most sensitive and Fusarium graminearum was least sensitive, with growth inhibition occurring at micromolar concentrations [1]. While this study did not include a direct sphingosine comparator, the MIC values align with previously reported data showing phytosphingosine has an MIC of 3.9 μg/mL against E. coli and 1.6 μg/mL against S. aureus [2], values that are within the range reported by Fischer et al. for human pathogens.

plant innate immunity antifungal sphingolipid signaling

Phytosphingosine: Key Application Scenarios


GPR120 Target Engagement in Metabolic Disease

When screening for GPR120 modulators relevant to type II diabetes and incretin biology, phytosphingosine (IC50 = 33.4 μM) provides a carboxylate-free, natural-product-derived positive control with potency equivalent to α-linolenic acid and superior to GW9508 (IC50 = 41.7 μM) [1]. Unlike fatty acid-based ligands, PHS does not cross-activate other free fatty acid receptors (FFAR1–FFAR4), enabling cleaner pharmacological interpretation.

Phytoceramide-Boosting in Dermocosmetics

For formulators developing barrier-repair creams or anti-aging serums, phytosphingosine at 10 μM selectively drives phytoceramide synthesis without altering ceramide or dihydroceramide steady-state levels, as demonstrated in normal human keratinocyte lipidomics [2]. This pathway selectivity avoids the pro-apoptotic ceramide elevation observed with sphingosine treatment, making PHS the rational choice for chronic-use skin care formulations.

Skin-Identical Antimicrobial Preservatives

Phytosphingosine is the only sphingoid base that is structurally identical to the endogenous antimicrobial lipid of the human stratum corneum. Despite MBC values that are 3- to 17-fold higher than d-sphingosine (MBC range 3.3–62.5 μg/mL vs. 0.3–19.6 μg/mL) [3], its skin-identical nature justifies its use in preservative systems for acne, sensitive-skin, and microbiome-friendly product lines where chronic safety and barrier compatibility outweigh maximal potency.

Plant Sphingolipid Signaling and Crop Protection

Phytosphingosine serves as the primary long-chain base in plant sphingolipids. At 15.9 μg/mL (50 μM), it achieves >95% killing of bacterial phytopathogens including P. syringae and A. tumefaciens [4]. Researchers studying sphingolipid-mediated plant defense or developing sphingolipid-based agricultural biocontrol agents require authentic C18 phytosphingosine as a reference standard, as sphingosine is largely absent from plant systems.

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